molecular formula C9H11Cl2NO B13044459 (R)-8-Chlorochroman-4-amine hcl

(R)-8-Chlorochroman-4-amine hcl

Cat. No.: B13044459
M. Wt: 220.09 g/mol
InChI Key: BXLLHMUHNIPMNB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-8-Chlorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a chlorine atom at the 8th position of the chroman ring and an amine group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chlorochroman-4-amine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of ®-8-Chlorochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-8-Chlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Various substituted chroman derivatives

Mechanism of Action

The mechanism of action of ®-8-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    8-Chlorochroman-4-amine: Lacks the ®-configuration and hydrochloride salt form.

    8-Bromochroman-4-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-2-chlorochroman: Chlorine atom at the 2nd position instead of the 8th.

Uniqueness

®-8-Chlorochroman-4-amine hydrochloride is unique due to its specific ®-configuration and the presence of both chlorine and amine functional groups at distinct positions on the chroman ring. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1

InChI Key

BXLLHMUHNIPMNB-DDWIOCJRSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2Cl.Cl

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl.Cl

Origin of Product

United States

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